molecular formula C9H10N2O3 B1628223 2-(3-Methylureido)benzoic acid CAS No. 4141-12-2

2-(3-Methylureido)benzoic acid

Cat. No.: B1628223
CAS No.: 4141-12-2
M. Wt: 194.19 g/mol
InChI Key: RPQKEEOOLZWINL-UHFFFAOYSA-N
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Description

2-(3-Methylureido)benzoic acid is a benzoic acid derivative featuring a methyl-substituted urea group (-NH-CO-NH-CH₃) at the ortho position of the aromatic ring. The compound’s structure is defined by IUPAC nomenclature rules for urea derivatives, where the methyl group is attached to the terminal nitrogen of the urea moiety .

Key properties of this compound can be inferred from structurally similar compounds. Urea and thiourea derivatives are known for their hydrogen-bonding capabilities, influencing solubility, crystallinity, and biological activity.

Properties

CAS No.

4141-12-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(methylcarbamoylamino)benzoic acid

InChI

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-5-3-2-4-6(7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)

InChI Key

RPQKEEOOLZWINL-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a benzoic acid backbone with urea/thiourea modifications, differing in substituents and functional groups:

Table 1: Comparative Analysis of 2-(3-Methylureido)benzoic Acid and Analogues
Compound Name Molecular Formula Substituents Melting Point (°C) Key NMR Signals (δ, ppm) Elemental Analysis (C/H/N, %)
This compound* C₉H₁₀N₂O₃ Ureido (NH-CO-NH-CH₃) N/A N/A N/A
2-(3-Benzyl-3-methylthioureido)benzoic acid (3g) C₁₆H₁₆N₂O₂S Thioureido (NH-CS-N-CH₂Ph) 117–119 3.24 (NCH₃), 10.75 (NH), 13.46 (COOH) Calc: 64.0/5.4/9.3; Found: 63.8/5.5/9.5
2-[3-Methyl-3-(2-phenylethyl)thioureido]benzoic acid (3h) C₁₇H₁₈N₂O₂S Thioureido (NH-CS-N-CH₂CH₂Ph) 130–133 3.25 (NCH₃), 10.71 (NH), 13.52 (COOH) Calc: 64.9/5.8/8.9; Found: 64.6/6.1/8.7
2-[(Methylthio)thiocarbonylamino]benzoic acid (4i) C₉H₉NO₂S₂ Thiocarbonylamino (NH-CS-SCH₃) 148–150 2.59 (SCH₃), 11.95 (NH) Calc: 47.6/4.0/6.2; Found: 47.3/4.3/6.2
3-[(2-Chloroethyl)ureido]benzoic acid C₁₀H₁₁ClN₂O₃ Ureido (NH-CO-NH-CH₂CH₂Cl) N/A IR: 3500 cm⁻¹ (NH/COOH), 1680 cm⁻¹ (C=O) N/A

Key Observations

Substituent Impact on Melting Points: Thiourea derivatives (3g, 3h) exhibit lower melting points (117–133°C) compared to thiocarbonylamino analogues (4i: 148–150°C), likely due to reduced molecular symmetry and weaker crystal packing in bulkier thiourea structures. The introduction of sulfur (thiourea/thiocarbonyl groups) increases lipophilicity but may reduce thermal stability .

Spectral and Structural Features :

  • NH and COOH Signals : NH protons in thiourea derivatives (δ 10.71–10.75 ppm) are deshielded compared to urea analogues, reflecting stronger hydrogen bonding in the latter. COOH protons (δ ~13.5 ppm) remain consistent across derivatives .
  • Thioureido vs. Ureido : Thiourea derivatives (3g, 3h) show downfield shifts in ¹³C-NMR for the CS group (~180 ppm) compared to urea carbonyls (~165–170 ppm), confirming sulfur’s electron-withdrawing effect .

Synthetic Yields and Purity :

  • Thiourea derivatives (3g, 3h) were synthesized in 61–81% yields with high purity (elemental analysis deviations <0.5%), demonstrating robust synthetic routes .

Research Implications

  • Pharmaceutical Relevance : Thiourea derivatives (3g, 3h) are structurally analogous to kinase inhibitors and protease antagonists, where the thiourea moiety enhances target binding via sulfur-mediated interactions .
  • Material Science : The crystallinity and hydrogen-bonding patterns of these compounds suggest utility in crystal engineering or supramolecular chemistry .

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